molecular formula C12H23N3O B2579349 4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one CAS No. 2034469-12-8

4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one

Cat. No.: B2579349
CAS No.: 2034469-12-8
M. Wt: 225.336
InChI Key: DRUNCSYXBOACGJ-UHFFFAOYSA-N
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Description

4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound features a pyrrolidin-2-one core, which is a versatile scaffold widely used in medicinal chemistry for the development of biologically active molecules .

Properties

IUPAC Name

4-[(4-propan-2-ylpiperazin-1-yl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-10(2)15-5-3-14(4-6-15)9-11-7-12(16)13-8-11/h10-11H,3-9H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUNCSYXBOACGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one typically involves the functionalization of preformed pyrrolidine rings. One common method includes the amination and cyclization of functionalized acyclic substrates . Another approach involves the oxidation of pyrrolidine derivatives . The selective synthesis of pyrrolidin-2-ones can also be achieved via the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Nucleophilic Reactions at the Lactam Carbonyl

The pyrrolidin-2-one core undergoes nucleophilic attacks at the carbonyl carbon, enabling ring-opening or functionalization:

a. Hydrolysis

  • Acidic Conditions : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water to form 4-((4-isopropylpiperazin-1-yl)methyl)pyrrolidine-2-carboxylic acid.

    • Conditions : 6 M HCl, reflux (12 h) .

    • Yield : ~60–75% (analogous pyrrolidinones) .

b. Reduction to Pyrrolidine

  • Borane Complexes : BH₃·THF selectively reduces the lactam to a pyrrolidine while preserving the piperazine group.

    • Conditions : BH₃·THF, THF, 0°C → RT (4 h) .

    • Yield : ~85% (for similar substrates) .

Piperazine Functionalization

The 4-isopropylpiperazine moiety participates in alkylation, acylation, and coordination reactions:

a. N-Alkylation

  • Electrophilic Reagents : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

    • Conditions : CH₃I, K₂CO₃, DMF, 50°C (6 h) .

    • Example Product : 4-((4-Isopropyl-1-methylpiperazin-1-ium-1-yl)methyl)pyrrolidin-2-one iodide .

b. N-Acylation

  • Acyl Chlorides : Forms amides via reaction with acetyl chloride.

    • Conditions : AcCl, Et₃N, CH₂Cl₂, 0°C → RT (2 h) .

    • Yield : ~70% (for piperazine derivatives) .

Methylene Bridge Modifications

The CH₂ linker between pyrrolidinone and piperazine enables further derivatization:

a. Oxidation to Ketone

  • KMnO₄/Ag₂O : Oxidizes the methylene group to a ketone, forming 4-(4-isopropylpiperazin-1-yl)acetyl)pyrrolidin-2-one.

    • Conditions : Ag₂O, KMnO₄, H₂O/acetone, RT (8 h) .

    • Yield : ~50% (for similar structures) .

b. Halogenation

  • NBS/Radical Initiation : Bromination at the benzylic position under radical conditions.

    • Conditions : NBS, AIBN, CCl₄, reflux (3 h) .

Catalytic Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings for structural diversification:

a. Suzuki-Miyaura Coupling

  • Borylation : Aryl halides react with the piperazine-methyl-pyrrolidinone scaffold.

    • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C (12 h) .

Biological Activity-Driven Reactions

Derivatives of this compound are optimized for pharmacological profiles:

a. Prodrug Synthesis

  • Esterification : The lactam’s carbonyl is esterified to enhance bioavailability.

    • Conditions : Ethyl chloroformate, DMAP, CH₂Cl₂, RT (2 h) .

b. Salt Formation

  • HCl Salts : Improves aqueous solubility for in vivo studies.

    • Conditions : HCl (g), Et₂O, 0°C (1 h) .

Thermal and Stability Data

Reaction TypeConditionsByproductsStability Notes
Lactam hydrolysis6 M HCl, refluxNH₄ClStable in dry, inert atmospheres
Piperazine alkylationCH₃I, K₂CO₃, DMFKISensitive to moisture
Borane reductionBH₃·THF, THFAir-sensitive intermediates

Mechanistic Insights

  • Lactam Reactivity : The electron-withdrawing piperazine group slightly deactivates the carbonyl, requiring harsher conditions for nucleophilic attacks compared to unsubstituted pyrrolidinones .

  • Piperazine Basicity : The isopropyl group sterically shields the piperazine nitrogen, reducing its pKa (estimated pKa ~7.2 vs. ~9.5 for unsubstituted piperazine) .

Scientific Research Applications

Medicinal Chemistry

4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one is explored for its therapeutic potential in drug discovery. Its applications include:

  • Antibacterial and Antiviral Properties : Investigated for its ability to inhibit the growth of bacteria and viruses, making it a candidate for developing new antibiotics and antiviral agents.

Research indicates that this compound may exhibit significant biological activities:

  • Mechanism of Action : The compound interacts with specific molecular targets, leading to various pharmacological effects. It may bind to enantioselective proteins, influencing metabolic pathways .

Industrial Applications

In addition to its medicinal uses, this compound is also utilized in the development of fine chemicals and pharmaceuticals. Its role as a building block in organic synthesis allows for the creation of more complex molecules.

Case Studies

Several studies have highlighted the applications of this compound:

Study on Anticancer Activity

A study demonstrated that derivatives of this compound exhibited anti-proliferative effects against various cancer cell lines. The structural modifications influenced their efficacy, suggesting a pathway for developing novel anticancer agents.

Neuroprotective Effects

Research has indicated potential neuroprotective properties of compounds with similar structures, suggesting that this compound could be beneficial in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialInhibits growth of bacterial strains
AntiviralPotential activity against viral infections
Anti-cancerInhibits proliferation of cancer cells
NeuroprotectiveModulates neurotransmitter systems

Table 2: Mechanism of Action Insights

Mechanism TypeDescriptionReference
Protein BindingInteracts with enantioselective proteins
Pathway ModulationInfluences metabolic pathways

Mechanism of Action

The mechanism of action of 4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often mediated through its binding to enantioselective proteins, which can lead to various pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A closely related compound with similar structural features.

    Pyrrolidine-2,5-diones: Another class of compounds with a similar core structure.

    Prolinol: A derivative of pyrrolidine with distinct biological activities.

Uniqueness

4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidin-2-one core, which is a versatile scaffold used in drug design. Its chemical structure can be represented as follows:

  • IUPAC Name : 4-[(4-propan-2-ylpiperazin-1-yl)methyl]pyrrolidin-2-one
  • Molecular Formula : C₁₂H₂₃N₃O
  • CAS Number : 2034469-12-8

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including receptors and enzymes involved in disease pathways. The compound has shown promise in the following areas:

  • Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain Gram-positive bacteria, making it a candidate for further exploration in antibiotic development .
  • Antiviral Properties : Research indicates potential antiviral effects, particularly against viral strains that exhibit resistance to existing treatments.
  • Cancer Therapeutics : The compound has been investigated for its ability to inhibit specific kinases associated with cancer progression, suggesting a role as a potential anticancer agent .

Research Findings and Case Studies

Recent studies have provided insights into the pharmacological profile of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialExhibits activity against Gram-positive bacteria
AntiviralPotential effectiveness against resistant strains
AnticancerInhibits kinases linked to cancer progression
Metabolic StabilityImproved metabolic stability compared to analogs

Case Study: Anticancer Activity

In a recent study, this compound was tested for its efficacy against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range. Specifically, it demonstrated:

  • MCF-7 Cell Line : IC50 = 5 µM
  • MDA-MB-231 Cell Line : IC50 = 7 µM

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through targeted kinase inhibition .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesNotable Activities
Pyrrolidine DerivativeBasic pyrrolidine structureGeneral biological activities
ProlinolHydroxyl group additionDistinct biological activities
Other PyrrolidinonesVarying substitutionsDiverse pharmacological profiles

Q & A

Q. What are the optimal synthetic routes for 4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one, and how can reaction yields be improved?

Methodological Answer :

  • Stepwise Functionalization : Start with pyrrolidin-2-one as the core scaffold. Introduce the isopropylpiperazine moiety via nucleophilic substitution or reductive amination. For example, describes similar syntheses using piperazinylalkyl derivatives of pyrrolidine-based structures under controlled pH and temperature (e.g., 50–80°C in ethanol or dichloromethane) .
  • Yield Optimization : Use catalysts like Pd/C for hydrogenation or phase-transfer catalysts to enhance reaction efficiency. Monitor intermediates via TLC or HPLC (e.g., uses impurity tracking with reference standards like MM0464.20) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., highlights purity ≥99% via solvent-based crystallization) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

Methodological Answer :

  • Spectroscopic Analysis :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns. For example, provides InChI and SMILES data for related pyrrolidinone derivatives, aiding peak assignment .
    • HRMS : Confirm molecular weight (e.g., lists exact mass data for analogous compounds) .
  • X-ray Crystallography : If single crystals are obtained (e.g., references XRPD patterns for structural validation) .
  • Comparative Studies : Cross-reference with pharmacopeial standards (e.g., outlines impurity profiling using EP/BP guidelines) .

Advanced Research Questions

Q. What strategies are recommended to resolve discrepancies in pharmacological data (e.g., conflicting IC50_{50}50​ values) for this compound?

Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines, buffer conditions, and incubation times. emphasizes replicating physiological conditions (e.g., pH 7.4, 37°C) for biochemical assays .
  • Control Experiments : Include positive controls (e.g., known receptor antagonists) and validate purity via HPLC ( uses MM0421.02 as a reference) .
  • Data Normalization : Use statistical tools (e.g., ANOVA in ’s randomized block design) to account for batch-to-batch variability .

Q. How can the metabolic stability and in vivo efficacy of this compound be evaluated preclinically?

Methodological Answer :

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and track degradation via LC-MS ( references analogous pyrimidine derivatives) .
    • CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays.
  • In Vivo Models :
    • Pharmacokinetics : Administer IV/PO doses in rodents; collect plasma samples at intervals (e.g., ’s harvest protocol for biological matrices) .
    • Efficacy Studies : Use disease-specific models (e.g., neuropathic pain) with dose-response curves ( cites neuropharmacological evaluations) .

Q. What analytical techniques are critical for detecting and quantifying degradation products under stressed conditions?

Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base). and outline impurity identification using HPLC with charged aerosol detection (CAD) or MS-compatible buffers .
  • Stability-Indicating Methods : Develop gradient HPLC methods (e.g., C18 column, 0.1% TFA in water/acetonitrile) to resolve degradation peaks. ’s XRPD data can differentiate polymorphic forms affecting stability .

Methodological Challenges & Theoretical Frameworks

Q. How should researchers design experiments to elucidate the compound’s mechanism of action when targeting novel receptors?

Methodological Answer :

  • Target Deconvolution :
    • SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to measure binding kinetics (e.g., ’s focus on ligand-receptor interactions) .
    • CRISPR Knockout : Generate receptor-deficient cell lines to confirm target specificity ( links research to genetic frameworks) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using crystal structures from databases like PDB (’s A1IIM structure provides a template) .

Q. What experimental frameworks are recommended for assessing ecological risks during early-stage development?

Methodological Answer :

  • Environmental Fate Studies :
    • Biodegradation : Use OECD 301B tests to measure mineralization in aqueous systems (’s INCHEMBIOL project outlines abiotic/biotic transformation protocols) .
    • Ecotoxicity : Conduct acute toxicity assays on Daphnia magna or algae ( references tiered risk evaluation) .

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